molecular formula C21H18N2O5S2 B2430099 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 921871-49-0

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No.: B2430099
CAS No.: 921871-49-0
M. Wt: 442.5
InChI Key: GWXUUKFBJCJWFA-UHFFFAOYSA-N
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Description

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzofuran ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Thiazole ring synthesis: This step involves the formation of the thiazole ring, which can be done using reagents like thioamides and α-haloketones.

    Coupling reactions: The benzofuran and thiazole intermediates are then coupled using suitable coupling agents.

    Introduction of the methylsulfonyl group: This can be done through sulfonation reactions using reagents like methylsulfonyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxybenzofuran moiety.

    Reduction: Reduction reactions might target the thiazole ring or the benzamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the benzofuran and thiazole rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to deoxygenated products.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide would depend on its specific interactions with biological targets. It might involve:

    Molecular targets: Enzymes, receptors, or nucleic acids.

    Pathways: Inhibition or activation of specific biochemical pathways, modulation of signal transduction.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide: can be compared with other benzamide derivatives, thiazole-containing compounds, and benzofuran derivatives.

Uniqueness

    Structural uniqueness: The combination of benzofuran, thiazole, and benzamide moieties.

    Functional uniqueness: Potential unique biological activities and applications due to its specific structure.

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S2/c1-3-27-17-6-4-5-14-11-18(28-19(14)17)16-12-29-21(22-16)23-20(24)13-7-9-15(10-8-13)30(2,25)26/h4-12H,3H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXUUKFBJCJWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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